Cas no 75322-50-8 (N-(4-methylphenyl)pyrazine-2-carboxamide)

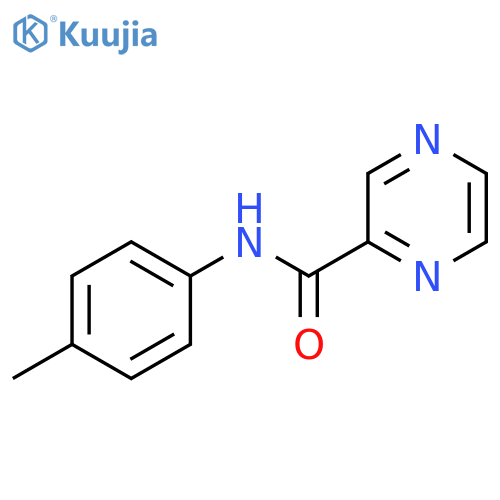

75322-50-8 structure

商品名:N-(4-methylphenyl)pyrazine-2-carboxamide

N-(4-methylphenyl)pyrazine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-Pyrazinecarboxamide, N-(4-methylphenyl)-

- N-(4-methylphenyl)pyrazine-2-carboxamide

-

- インチ: 1S/C12H11N3O/c1-9-2-4-10(5-3-9)15-12(16)11-8-13-6-7-14-11/h2-8H,1H3,(H,15,16)

- InChIKey: KJVVRLJAZVEKDF-UHFFFAOYSA-N

- ほほえんだ: C1(C(NC2=CC=C(C)C=C2)=O)=NC=CN=C1

N-(4-methylphenyl)pyrazine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-10844519-0.05g |

N-(4-methylphenyl)pyrazine-2-carboxamide |

75322-50-8 | 90% | 0.05g |

$348.0 | 2023-10-27 | |

| Enamine | EN300-10844519-10g |

N-(4-methylphenyl)pyrazine-2-carboxamide |

75322-50-8 | 90% | 10g |

$1778.0 | 2023-10-27 | |

| Enamine | EN300-10844519-0.5g |

N-(4-methylphenyl)pyrazine-2-carboxamide |

75322-50-8 | 90% | 0.5g |

$397.0 | 2023-10-27 | |

| Enamine | EN300-10844519-2.5g |

N-(4-methylphenyl)pyrazine-2-carboxamide |

75322-50-8 | 90% | 2.5g |

$810.0 | 2023-10-27 | |

| Enamine | EN300-10844519-0.1g |

N-(4-methylphenyl)pyrazine-2-carboxamide |

75322-50-8 | 90% | 0.1g |

$364.0 | 2023-10-27 | |

| Enamine | EN300-10844519-0.25g |

N-(4-methylphenyl)pyrazine-2-carboxamide |

75322-50-8 | 90% | 0.25g |

$381.0 | 2023-10-27 | |

| Enamine | EN300-10844519-5g |

N-(4-methylphenyl)pyrazine-2-carboxamide |

75322-50-8 | 90% | 5g |

$1199.0 | 2023-10-27 | |

| Enamine | EN300-10844519-1g |

N-(4-methylphenyl)pyrazine-2-carboxamide |

75322-50-8 | 90% | 1g |

$414.0 | 2023-10-27 |

N-(4-methylphenyl)pyrazine-2-carboxamide 関連文献

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

75322-50-8 (N-(4-methylphenyl)pyrazine-2-carboxamide) 関連製品

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬